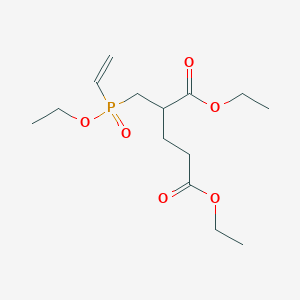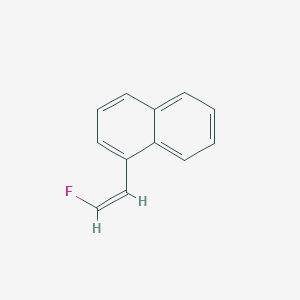
(Z)-1-(2-Fluorovinyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-(2-Fluorovinyl)naphthalene: is an organic compound characterized by the presence of a fluorine atom attached to a vinyl group, which is further connected to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(2-Fluorovinyl)naphthalene typically involves the fluorination and fluoroalkylation of alkenes or alkynes. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the vinyl group . The reaction conditions often require the presence of a catalyst and may be conducted at elevated temperatures to ensure the desired stereochemistry (Z-configuration) is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are commonly employed in industrial settings.
化学反应分析
Types of Reactions: (Z)-1-(2-Fluorovinyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alkanes or alcohols.
Substitution: The fluorine atom in the vinyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Various substituted naphthalene derivatives
科学研究应用
Chemistry: (Z)-1-(2-Fluorovinyl)naphthalene is used as a building block in organic synthesis to create more complex molecules. Its unique fluorine-containing structure makes it valuable in the development of new synthetic methodologies and the study of fluorine effects in organic reactions .
Biology and Medicine: In biological and medicinal research, fluorinated compounds like this compound are investigated for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making them more effective in therapeutic applications .
Industry: The compound is also utilized in the development of advanced materials, including polymers and coatings, where its fluorine content imparts desirable properties such as increased chemical resistance and reduced surface energy .
作用机制
The mechanism of action of (Z)-1-(2-Fluorovinyl)naphthalene involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various biological targets. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors, thereby modulating biological pathways and exerting therapeutic effects .
相似化合物的比较
(E)-1-(2-Fluorovinyl)naphthalene: The E-isomer of the compound, differing in the spatial arrangement of the fluorine and vinyl groups.
1-(2-Fluoroethyl)naphthalene: A similar compound where the vinyl group is replaced with an ethyl group.
1-Fluoronaphthalene: A simpler fluorinated naphthalene derivative without the vinyl group.
Uniqueness: (Z)-1-(2-Fluorovinyl)naphthalene is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and interactions with other molecules. The presence of both the fluorine atom and the vinyl group provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C12H9F |
|---|---|
分子量 |
172.20 g/mol |
IUPAC 名称 |
1-[(Z)-2-fluoroethenyl]naphthalene |
InChI |
InChI=1S/C12H9F/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8- |
InChI 键 |
GRIXOBHPFFEMLW-HJWRWDBZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\F |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


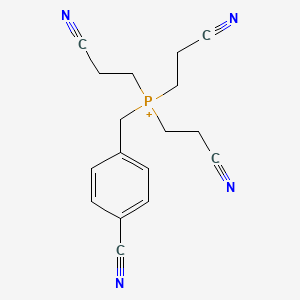

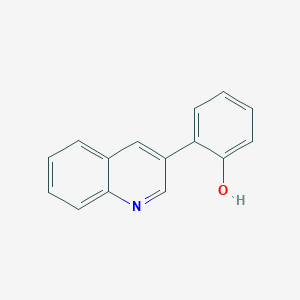
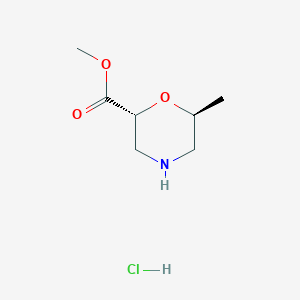
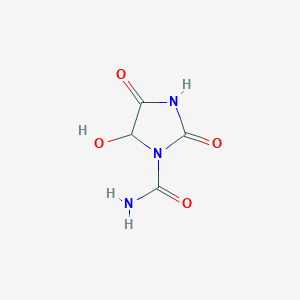
![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)
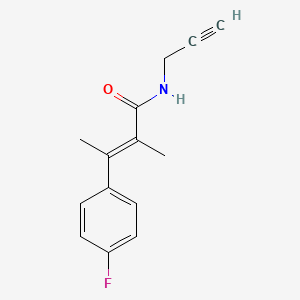
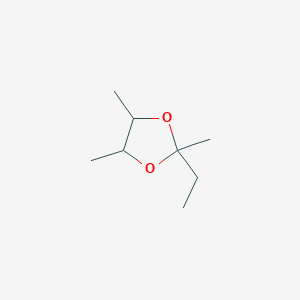

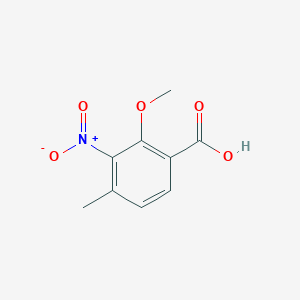
![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B12834300.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)

